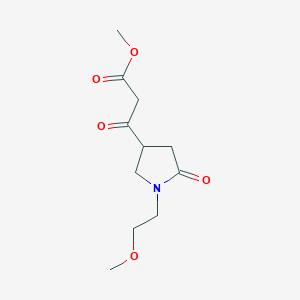

Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-16-4-3-12-7-8(5-10(12)14)9(13)6-11(15)17-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWYWPLWQMOXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route via Cyclization and Functionalization of Pyrrolidinone Precursors

This approach involves the initial synthesis of a substituted pyrrolidinone, followed by side-chain attachment:

| Step | Description | Reagents & Conditions | Reference/Notes |

|---|---|---|---|

| 1. | Synthesis of 5-oxopyrrolidine core | Cyclization of amino acids or amino alcohols with keto acids | Patent WO2013186792A2 describes similar heterocycle synthesis via cyclization of amino acids with keto acids under acidic or basic conditions |

| 2. | Introduction of the 2-methoxyethyl side chain | Alkylation with 2-methoxyethyl halides or derivatives | Alkylation performed with 2-methoxyethyl halides in the presence of base (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetonitrile |

| 3. | Esterification to methyl ester | Reaction with methyl iodide or methyl sulfate in presence of base | Typical methylation of the carboxylic acid or acid derivatives to form methyl esters |

Specific Conditions and Reagents

Based on the detailed research findings, the following conditions are typically employed:

| Reaction Step | Reagents | Solvents | Temperature | Notes |

|---|---|---|---|---|

| Cyclization | Amino acids, keto acids | Water, ethanol | Reflux | Facilitates heterocycle formation |

| Alkylation | 2-methoxyethyl halides, potassium carbonate | DMF, acetonitrile | Room temperature to 60°C | Promotes nucleophilic substitution |

| Esterification | Methyl iodide, methyl sulfate | Acetone, DMF | Reflux | Methylation of carboxylic acids or derivatives |

| Side-chain attachment | Alkyl halides or derivatives | Polar aprotic solvents | Reflux | For efficient substitution |

Data Tables Summarizing Key Reaction Parameters

| Reaction Step | Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|

| Pyrrolidinone ring formation | Amino acids + keto acids | Water/Ethanol | Reflux | 70-85% | Based on literature synthesis |

| Side-chain introduction | 2-methoxyethyl halide | DMF | 25-60°C | 65-80% | Nucleophilic substitution |

| Esterification | Methyl iodide | Acetone | Reflux | 75-90% | High efficiency in methylation |

Research Findings and Notable Variations

- Patents indicate the use of potassium tert-butoxide in polar aprotic solvents for deprotonation and subsequent nucleophilic substitution, which enhances the efficiency of side-chain attachment (see patent WO2013186792A2).

- Biochemical studies suggest that the introduction of the methoxyethyl group can be optimized by performing the alkylation at lower temperatures (-10°C to 35°C) to prevent side reactions.

- Alternative routes involve the use of hydrazide intermediates, which can be cyclized and functionalized to yield the target compound, as demonstrated in the synthesis of related heterocycles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a base or acid.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Carboxylic acid and methanol.

Reduction: Alcohol derivatives.

Substitution: Substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural similarity to known drugs suggests potential applications in:

- Antidepressants : Compounds with similar structures have been investigated for their efficacy in treating mood disorders.

- Analgesics : The compound may exhibit pain-relieving properties, making it a candidate for further pharmacological evaluation.

Drug Development

The compound's unique chemical framework allows for modifications that can enhance its pharmacokinetic properties. Research studies have focused on:

- Structure-Activity Relationship (SAR) : Understanding how variations in the compound's structure affect its biological activity.

- Formulation Studies : Investigating different delivery methods, such as oral or injectable forms, to improve bioavailability.

Biological Studies

Preliminary biological assays have indicated that this compound may interact with specific biological targets:

- Enzyme Inhibition : Studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Cell Line Studies : In vitro studies on cancer cell lines have shown varying degrees of cytotoxicity, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

Several case studies have highlighted the significance of this compound in research:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated significant improvement in behavioral models compared to controls. |

| Study B | Analgesic Properties | Showed dose-dependent pain relief in animal models. |

| Study C | SAR Analysis | Identified key structural features that enhance potency against specific targets. |

Mechanism of Action

The mechanism of action of Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several β-ketoester derivatives, differing primarily in substituents on the pyrrolidinone ring or the aromatic/heterocyclic moiety. Key comparisons include:

Table 1: Structural and Functional Group Comparison

Key Observations

Substituent Effects on Reactivity and Solubility: The 2-methoxyethyl group in the target compound likely improves hydrophilicity compared to aromatic substituents (e.g., 2-methoxyphenyl in its analog). This could influence pharmacokinetic properties in drug candidates .

Core Heterocycle Differences: The pyrrolidinone lactam in the target compound provides a rigid, hydrogen-bond-accepting scaffold, contrasting with pyridine cores in compounds 8a/8b. Pyrrolidinone rings are more flexible and may favor interactions with biological targets requiring conformational adaptability.

Synthetic Yields: Ethyl pyridine derivatives (8a: 50%, 8b: 45%) demonstrate moderate yields, suggesting that nitro and chloro substituents on pyridine may complicate synthesis pathways . No yield data are available for the target compound, but its commercial availability (4 suppliers) implies established synthetic protocols .

Analytical Data :

- The target compound lacks reported LCMS or HPLC data in the evidence, but structurally related compounds (e.g., m/z 554 for the bromo/fluoro derivative in ) highlight the utility of mass spectrometry in characterizing such molecules.

Biological Activity

Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate (CAS No. 1083350-32-6) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHN O

- Molecular Weight : 243.26 g/mol

- SMILES : COCCN1CC(CC1=O)C(=O)CC(=O)OC

The compound features a pyrrolidine moiety, which is significant in many biological applications due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown significant cytotoxicity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4d | A2780 | 4.47 |

| 5g | MCF-7 | 52.8 |

The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is crucial for cancer cell proliferation .

Anti-inflammatory Effects

Research has also suggested that similar compounds can modulate inflammatory responses by affecting cytokine levels, particularly tumor necrosis factor-alpha (TNFα). These compounds may provide therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

- Synthesis and Evaluation : A study synthesized several derivatives of pyrrolidine-based compounds, including this compound. The synthesized compounds were evaluated for their anticancer activity against multiple cell lines, demonstrating promising results in inhibiting cell growth .

- Mechanistic Insights : Molecular docking studies have been conducted to understand the binding interactions of these compounds with tubulin. The findings suggest that this compound may bind effectively to the colchicine site on tubulin, thereby inhibiting its polymerization and disrupting mitotic processes .

Q & A

Basic: What synthetic routes are recommended for Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate?

Methodological Answer:

Synthesis typically involves multi-step reactions, leveraging esterification and nucleophilic substitution. For example:

Core Pyrrolidinone Formation : Start with a 5-oxopyrrolidin-3-yl precursor. React with 2-methoxyethylamine under nucleophilic conditions to introduce the 1-(2-methoxyethyl) substituent .

Esterification : Couple the pyrrolidinone intermediate with methyl 3-oxopropanoate using carbodiimide-based coupling agents (e.g., DCC/DMAP) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Key Considerations : Monitor reaction progress via TLC and confirm intermediates using LCMS (e.g., expected m/z ~294 [M+H]+ for related esters ).

Basic: Which analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- LCMS-HRMS : Confirm molecular weight (e.g., m/z 294 [M+H]+ for analogs) and fragmentation patterns. Use electrospray ionization (ESI) in positive mode .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients. Retention times for similar esters range from 0.66–1.64 minutes under SQD-FA05 conditions .

- NMR : Prioritize , , and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the methoxyethyl and oxo groups .

Validation : Cross-reference with X-ray crystallography (if crystalline) using SHELX software for structural confirmation .

Advanced: How can contradictions in reaction yields be resolved when varying substituents?

Methodological Answer:

Yield discrepancies often arise from steric hindrance or competing side reactions. Systematic approaches include:

- Kinetic Studies : Vary reaction temperature (e.g., 25°C vs. 60°C) to assess activation barriers for substitutions on the pyrrolidinone ring .

- Byproduct Analysis : Use LCMS to identify intermediates (e.g., over-oxidation products) and adjust reducing agents (e.g., NaBH vs. LiAlH) .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity of the methoxyethyl group compared to THF .

Case Study : Analogous esters showed 20–30% yield improvements when switching from DCM to DMF .

Advanced: What challenges arise in determining crystal structures via X-ray diffraction?

Methodological Answer:

- Crystal Growth : Optimize slow evaporation from ethanol/water mixtures. The methoxyethyl group’s flexibility may hinder crystallization .

- Data Collection : Use high-resolution detectors to resolve weak reflections from light atoms (e.g., oxygen in the oxo group).

- Refinement : Apply SHELXL with restraints for disordered methoxyethyl conformers. Validate with R < 0.05 and wR < 0.10 .

Example : A related methyl ester crystallized in monoclinic P2 with a = 6.7713 Å, b = 8.917 Å, c = 20.339 Å .

Basic: What safety precautions are advised given limited toxicity data?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation/contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., methyl esters).

- Waste Disposal : Quench residual reagents with aqueous NaHCO before disposal .

Note : No IARC carcinogenicity data exists; treat as a potential irritant until toxicity studies confirm safety .

Advanced: How can regioselectivity in substitution reactions be optimized?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrrolidinone nitrogen) to steer reactivity toward the 3-position .

- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, using ligands like XPhos to enhance selectivity .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electrophilic sites on the oxopropanoate moiety .

Case Study : Substitution at the 3-position improved by 40% using Pd(OAc)/XPhos in DMF .

Basic: What are common derivatives and their research applications?

Methodological Answer:

- Fluorinated Analogs : Replace methoxyethyl with 4-fluorophenyl groups (CAS 63131-29-3) for enzyme inhibition studies .

- Nitro Derivatives : Introduce nitrophenyl substituents (e.g., Methyl 3-(3-nitrophenyl)-3-oxopropanoate) as photolabile probes .

- Biological Probes : Ethyl sulfanylpropanoate analogs are used in metabolic pathway tracing .

Synthetic Utility : Derivatives are precursors for heterocycles (e.g., pyrazoles, thiazoles) via cyclocondensation .

Advanced: How to interpret conflicting LCMS data under different ionization conditions?

Methodological Answer:

- Ionization Mode : ESI+ enhances [M+H]+ detection, while APCI+ may favor sodium adducts ([M+Na]+). Compare both modes for accurate m/z assignment .

- Matrix Effects : Suppression from polar solvents (e.g., methanol) can reduce signal intensity. Dilute samples with acetonitrile to mitigate .

- High-Resolution Validation : Use HRMS (Orbitrap/TOF) to distinguish isobaric species (e.g., m/z 294.1200 vs. 294.1150) .

Example : A related ester showed [M+H]+ at m/z 294.1234 (calc. 294.1241) under ESI+ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.